Product packaging for AB-Inaca(Cat. No.:)

AB-Inaca

Cat. No.: B10860726
M. Wt: 260.29 g/mol
InChI Key: QAFYCFHDEKZNLJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AB-INACA is an indazole-based synthetic compound identified in forensic casework as a key precursor in the synthesis of potent synthetic cannabinoid receptor agonists (SCRAs), such as ADB-BUTINACA . It is part of an emerging trend where "tail-less" precursors are used in a one-step alkylation synthesis to create controlled substances, a method that has been identified in clandestine laboratory operations . This makes this compound a compound of high importance for forensic science and public health research aimed at understanding the evolving illicit drug market and the analytical profiling of new psychoactive substances (NPS) . Pharmacologically, precursor compounds like this compound have been found to exhibit much lower potency and efficacy at the CB1 cannabinoid receptor compared to the final active SCRAs . The activity of mixtures found in seized samples is dictated by the concentration of the final SCRA, highlighting the importance of studying these precursors for toxicological risk assessment . Research into this compound is critical for advancing the understanding of SCRA synthesis routes, metabolite identification, and the health impacts of these substances. This product is intended for research and forensic analysis only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N4O2 B10860726 AB-Inaca

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C13H16N4O2/c1-7(2)10(12(14)18)15-13(19)11-8-5-3-4-6-9(8)16-17-11/h3-7,10H,1-2H3,(H2,14,18)(H,15,19)(H,16,17)/t10-/m0/s1

InChI Key

QAFYCFHDEKZNLJ-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NNC2=CC=CC=C21

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NNC2=CC=CC=C21

Origin of Product

United States

Foundational & Exploratory

The Role of AB-INACA as a Precursor in the Synthesis of Potent Synthetic Cannabinoid Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-INACA, or N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide, is recognized primarily not for its direct pharmacological effects, but as a crucial intermediate in the clandestine synthesis of a range of potent synthetic cannabinoid receptor agonists (SCRAs). This technical guide delineates the mechanism of action of this compound in its capacity as a precursor, details the pharmacological properties of the resulting psychoactive substances, and provides an overview of the experimental methodologies used to characterize these compounds. As a "tail-less" precursor, this compound represents a key building block that, through a straightforward chemical modification, is converted into highly active compounds such as AB-PINACA, AB-FUBINACA, and AB-CHMINACA.[1][2] This guide will focus on the synthesis pathway from this compound, the profound difference in cannabimimetic activity between the precursor and its final products, and the downstream signaling mechanisms of these potent SCRAs.

This compound: A "Tail-less" Precursor

The significance of this compound in the landscape of new psychoactive substances (NPS) stems from its utility in a simplified, final-step synthesis of various controlled indazole-based SCRAs.[2] Structurally, this compound comprises the core indazole-3-carboxamide head group and the L-valinamide side chain, but lacks the N-1 "tail" substituent that is critical for high-affinity binding to cannabinoid receptors.[2][3] This "tail-less" nature renders this compound itself largely inactive or of very low potency at the CB1 receptor. Its primary role is to serve as a readily available, and often unscheduled, chemical intermediate that can be easily alkylated to produce a variety of potent and illicit SCRAs.

Synthetic Pathway from Precursor to Active SCRA

The conversion of this compound to a final product like AB-PINACA is typically achieved through a single-step N-alkylation reaction. This process involves attaching a pentyl group (in the case of AB-PINACA) to the N-1 position of the indazole ring. This transformation drastically alters the molecule's pharmacological profile, converting a low-potency precursor into a high-potency CB1 and CB2 receptor agonist.

G cluster_synthesis Simplified N-Alkylation Synthesis precursor This compound (Tail-less Precursor) product Active SCRA (e.g., AB-PINACA) precursor->product  Base (e.g., NaH)  Solvent (e.g., DMF) reagent Alkyl Halide (e.g., 1-Bromopentane for AB-PINACA) reagent->product

Figure 1: Synthetic conversion of this compound to an active SCRA.

Mechanism of Action of this compound-Derived SCRAs

While this compound has minimal direct action, the SCRAs synthesized from it, such as AB-PINACA, are potent and full agonists of the cannabinoid receptors, primarily CB1 and, to a lesser extent, CB2. The psychoactive effects are mediated through the activation of the CB1 receptor, which is predominantly expressed in the central nervous system.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

Activation of the G-protein coupled CB1 receptor by an agonist like AB-PINACA initiates a cascade of intracellular events:

  • G-Protein Activation: The agonist binds to the CB1 receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

  • MAPK Pathway Activation: CB1 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in regulating gene expression and neuroplasticity.

This signaling cascade results in the modulation of neurotransmitter release, leading to the characteristic psychoactive and physiological effects associated with these substances, such as hypothermia and bradycardia.

G cluster_membrane Cellular Membrane cluster_intracellular Intracellular Space SCRA AB-PINACA (Agonist) CB1R CB1 Receptor SCRA->CB1R Binds G_protein Gi/o Protein (GDP-bound) CB1R->G_protein Activates G_alpha_gtp Gαi-GTP G_protein->G_alpha_gtp Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel (Closed) GIRK_open GIRK Channel (Open) K+ Efflux GIRK->GIRK_open VGCC Ca2+ Channel (Open) VGCC_closed Ca2+ Channel (Closed) Ca2+ Influx↓ VGCC->VGCC_closed G_alpha_gtp->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC

Figure 2: CB1 receptor signaling pathway activated by AB-PINACA.

Quantitative Pharmacological Data

The stark contrast in potency between this compound and its derivatives is evident in their pharmacological parameters. While specific binding data for this compound is scarce due to its role as a precursor, the resulting SCRAs are well-characterized as high-affinity, high-efficacy agonists. For comparison, data for AB-PINACA and the endogenous cannabinoid Δ⁹-THC are presented.

Table 1: Cannabinoid Receptor Binding Affinity and Functional Activity

Compound CB1 Ki (nM) CB2 Ki (nM) CB1 EC50 (nM) CB1 Efficacy (%GTPγS) Reference(s)
AB-PINACA 2.87 0.88 12.8 71.9 ± 5.8 (Full Agonist)
AB-CHMINACA 0.78 0.45 - High Efficacy (Full Agonist)
Δ⁹-THC - - 12.5 39.0 ± 2.7 (Partial Agonist)

| This compound | Very Low Affinity (Expected) | Very Low Affinity (Expected) | - | Very Low Efficacy (Expected) | |

Ki: Inhibitory constant, a measure of binding affinity. EC50: Half-maximal effective concentration, a measure of potency. Efficacy: Maximal response produced by the drug.

Experimental Protocols

The characterization of these compounds relies on a suite of in vitro and in vivo assays. Below are outlines of key experimental methodologies.

Radioligand Binding Assay for CB1/CB2 Affinity

This assay determines the binding affinity (Ki) of a compound for the cannabinoid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 cells).

  • Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, at pH 7.4.

  • Competition Binding: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (e.g., AB-PINACA).

  • Incubation: The reaction is incubated for a set period (e.g., 90 minutes) at a specific temperature (e.g., 30°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC50 values (concentration of test compound that inhibits 50% of specific binding) are calculated using non-linear regression. Ki values are then determined using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Cell Membranes (Expressing CB1/CB2) mix Incubate Membranes with: 1. Radioligand ([³H]CP55,940) 2. Test Compound (Varying Conc.) prep->mix filter Rapid Filtration (Separates Bound/Free Ligand) mix->filter count Liquid Scintillation Counting (Measures Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Figure 3: Workflow for a typical radioligand binding assay.
[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of an agonist to activate G-proteins coupled to the receptor.

Methodology:

  • Membrane Preparation: As with the binding assay, membranes from cells expressing the receptor of interest are used.

  • Assay Buffer: A buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and GDP (e.g., 10 µM) is prepared.

  • Reaction Mixture: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS (e.g., 0.05 nM).

  • Incubation: The mixture is incubated, typically for 60 minutes at 30°C.

  • Termination & Filtration: The reaction is terminated by rapid filtration over glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Quantification: The amount of bound [³⁵S]GTPγS on the filters is quantified using a scintillation counter.

  • Data Analysis: Data are analyzed using non-linear regression to generate concentration-response curves, from which EC50 and Emax (efficacy) values are determined.

Conclusion

This compound's primary mechanism of action is that of a synthetic precursor, enabling the facile production of highly potent synthetic cannabinoid receptor agonists. While possessing little to no intrinsic activity itself, its chemical structure provides the essential scaffold for creating compounds with profound effects on the central nervous system. The resulting SCRAs, such as AB-PINACA, act as full agonists at the CB1 receptor, exhibiting significantly greater potency and efficacy than Δ⁹-THC. This disparity underscores the critical importance of monitoring not only the final psychoactive products but also the precursors from which they are synthesized. Understanding the conversion of this compound to active SCRAs and the downstream signaling of these end products is crucial for the fields of forensic science, toxicology, and drug development.

References

The Emergence of AB-INACA: A "Tail-less" Precursor in Clandestine Synthetic Cannabinoid Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AB-INACA, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1H-indazole-3-carboxamide, has emerged as a significant compound in the clandestine synthesis of potent synthetic cannabinoid receptor agonists (SCRAs). While possessing significantly lower intrinsic activity compared to its "tailed" analogues such as AB-PINACA and AB-FUBINACA, this compound's primary role is that of a crucial chemical precursor. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, its role in clandestine manufacturing, available pharmacological data, and methodologies for its detection and differentiation. The increasing prevalence of "tail-less" precursors in illicit drug markets necessitates a thorough understanding of these compounds by the scientific and forensic communities to adapt analytical strategies and comprehend evolving trends in the new psychoactive substances (NPS) landscape.

Introduction

The landscape of new psychoactive substances is characterized by the rapid emergence of novel compounds designed to circumvent existing legal frameworks. Within the synthetic cannabinoid class, a recent and concerning trend is the trafficking of "tail-less" precursors, which can be readily converted into highly potent and scheduled substances through a simple, final-step synthesis. This compound exemplifies this trend, serving as the core indazole-carboxamide structure for several potent SCRAs. Its detection in seized materials often points to the final stages of a clandestine synthesis operation. This document aims to consolidate the available technical information on this compound to aid researchers and forensic experts in its identification and in understanding its significance in the illicit drug trade.

Chemical and Physical Properties

This compound is the N-(1-amino-3-methyl-1-oxobutan-2-yl) amide of 1H-indazole-3-carboxylic acid. The absence of an alkyl or benzyl "tail" at the N1 position of the indazole ring distinguishes it from its more potent derivatives.

PropertyValueReference
Chemical Name N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1H-indazole-3-carboxamide
CAS Number 1887742-41-7
Molecular Formula C₁₃H₁₆N₄O₂
Molecular Weight 260.29 g/mol
Appearance Solid
Solubility Soluble in ethanol and methanol

Role in Clandestine Synthesis

Recent forensic intelligence indicates a shift in clandestine SCRA manufacturing. To evade regulations targeting specific potent compounds, illicit producers synthesize and distribute "tail-less" precursors like this compound. These precursors are often not under the same legal restrictions as their final, potent counterparts. A final, straightforward chemical reaction, typically an N-alkylation, is then performed by distributors or even end-users to produce the desired potent SCRA.

General Synthesis Pathway

The synthesis of potent SCRAs from this compound involves the alkylation of the indazole nitrogen. This is a common and relatively simple chemical transformation.

G cluster_0 Clandestine Synthesis of Potent SCRAs from this compound AB_INACA This compound (Precursor) Reaction N-Alkylation Reaction AB_INACA->Reaction Alkylating_Agent Alkylating Agent (e.g., 1-bromopentane for AB-PINACA) Alkylating_Agent->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, ACN) Solvent->Reaction Potent_SCRA Potent SCRA (e.g., AB-PINACA, AB-FUBINACA) Reaction->Potent_SCRA

General workflow for the clandestine synthesis of potent SCRAs from this compound.
Experimental Protocol (Inferred)

While specific clandestine recipes are not publicly available, a general laboratory procedure for the N-alkylation of an indazole can be inferred from standard organic chemistry practices and literature on related compounds.

Objective: To synthesize AB-PINACA from this compound.

Materials:

  • This compound

  • 1-Bromopentane

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve this compound in the anhydrous solvent (DMF or ACN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., sodium hydride) portion-wise to the solution at 0°C.

  • Allow the mixture to stir for a predetermined time (e.g., 30 minutes) to facilitate the deprotonation of the indazole nitrogen.

  • Slowly add the alkylating agent (e.g., 1-bromopentane) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitoring by thin-layer chromatography).

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product using column chromatography to obtain the final product (AB-PINACA).

Pharmacology and Toxicology

Available data indicates that "tail-less" precursors like this compound are significantly less potent at the CB1 receptor compared to their "tailed" analogues. The alkyl or benzyl "tail" is crucial for high-affinity binding to and activation of cannabinoid receptors.

Cannabinoid Receptor Activity

In vitro studies have demonstrated that the CB1 receptor activity of "tail-less" precursors is substantially lower than that of the final SCRA products. The primary psychoactive effects of synthetic cannabinoids are mediated by their agonist activity at the CB1 receptor. Therefore, this compound itself is not expected to produce the intense psychoactive effects associated with its derivatives.

| Compound | CB1 Receptor Activity | Reference | |---|

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the legal and scheduling status of AB-INACA and its analogs, alongside a detailed exploration of its pharmacological properties and the experimental protocols necessary for its study. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the scientific investigation of synthetic cannabinoid receptor agonists.

Legal and Scheduling Status of this compound Analogs

The legal landscape surrounding synthetic cannabinoids is complex and subject to rapid change. AB-PINACA, a prominent member of the indazole-3-carboxamide class often referred to by the "INACA" suffix, has been the subject of significant regulatory action globally. Researchers must remain vigilant and ensure full compliance with all applicable national and international regulations.

In the United States, the Drug Enforcement Administration (DEA) has taken decisive action to control the proliferation of AB-PINACA. On January 30, 2015, the DEA issued a final order to temporarily place AB-PINACA into Schedule I of the Controlled Substances Act (CSA). This classification is reserved for substances with a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. The temporary scheduling was later made permanent, solidifying its status as a federally controlled substance. Consequently, any individual or institution wishing to conduct research with AB-PINACA must be registered with the DEA and adhere to the stringent security, record-keeping, and reporting requirements for Schedule I substances.

In Europe, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has also addressed the risks posed by synthetic cannabinoids, including AB-PINACA. The EMCDDA has formally risk-assessed AB-CHMINACA, a structurally related compound, and AB-PINACA is also included in the list of substances under international control. This underscores the widespread regulatory control of these substances across Europe, necessitating that researchers in this region comply with their respective national laws implementing these controls.

The following table summarizes the legal and scheduling status of AB-PINACA, a representative this compound analog.

JurisdictionRegulatory BodyScheduling StatusKey Regulations and Requirements
United States Drug Enforcement Administration (DEA)Schedule ITemporary placement in Schedule I effective January 30, 2015, later made permanent. Requires DEA registration for research, subject to strict security, record-keeping, and reporting protocols.
Europe European Monitoring Centre for Drugs and Drug Addiction (EMCDDA)Controlled SubstanceIncluded in the list of substances in Schedule II of the United Nations Convention on Psychotropic Substances of 1971. Subject to national control measures in member states.

Pharmacological Profile of AB-PINACA

AB-PINACA is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid type 1 (CB1) receptor, which is primarily responsible for the psychoactive effects of cannabinoids. Its high affinity and efficacy at the CB1 receptor contribute to its profound physiological and psychoactive effects, which can be more intense and dangerous than those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.

Receptor Binding Affinity and Functional Activity

In vitro studies have demonstrated that AB-PINACA exhibits a high binding affinity for both the CB1 and CB2 receptors. The following tables present a summary of the quantitative data on the receptor binding affinity (Ki) and functional activity (EC50) of AB-PINACA compared to Δ⁹-THC.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Reference
AB-PINACA2.870.88
Δ⁹-THC~40-60~3-10

Table 2: Cannabinoid Receptor Functional Activity (EC50)

CompoundAssayCB1 Receptor EC50 (nM)EfficacyReference
AB-PINACA[³⁵S]GTPγS Binding12.8Full Agonist
Δ⁹-THC[³⁵S]GTPγS Binding12.5Partial Agonist

These data highlight that while AB-PINACA has a similar potency to Δ⁹-THC in activating G-proteins, it acts as a full agonist, whereas Δ⁹-THC is a partial agonist. This higher efficacy of AB-PINACA at the CB1 receptor likely contributes to its more severe adverse effects.

Key Experimental Protocols for the Study of this compound Analogs

The characterization of synthetic cannabinoids like AB-PINACA requires a suite of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments cited in the literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human CB1 or CB2 receptor (e.g., CHO-hCB1 cells) or from brain tissue (for CB1).

  • Incubation: Membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the test compound (e.g., AB-PINACA).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional activity of a compound at G-protein coupled receptors (GPCRs) like the CB1 receptor.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are used.

  • Incubation: Membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of the test compound.

  • Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The binding of [³⁵S]GTPγS to the Gα subunit is a measure of receptor activation.

  • Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the membranes is determined by liquid scintillation counting after filtration.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are calculated to determine the potency and efficacy of the compound.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and major metabolites of a synthetic cannabinoid.

Methodology:

  • Incubation: The test compound (e.g., AB-PINACA) is incubated with human liver microsomes (HLMs) or hepatocytes, which contain the necessary drug-metabolizing enzymes (e.g., cytochrome P450s).

  • Sample Preparation: At various time points, the reaction is stopped, and the samples are processed to extract the parent compound and its metabolites.

  • Analytical Detection: The extracts are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Metabolite Identification: The structures of the metabolites are elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns observed in the mass spectrometer.

Visualizing the Molecular Mechanisms and Experimental Processes

To further aid in the understanding of this compound's function and investigation, the following diagrams, created using the DOT language, illustrate the primary signaling pathway and a typical experimental workflow.

AB_INACA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1R CB1 Receptor This compound->CB1R Binds to G_protein G-protein (Gi/o) CB1R->G_protein Activates Beta_arrestin β-Arrestin CB1R->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

Figure 1: this compound Signaling Pathway via the CB1 Receptor.

In-Silico Prediction of AB-INACA Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-INACA, a synthetic cannabinoid of the indazole-3-carboxamide class, has emerged as a compound of interest within the scientific community due to its potent psychoactive effects, which are primarily mediated through its interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The in-silico prediction of its receptor binding affinity is a critical component in understanding its pharmacological profile, potential for therapeutic applications, and risk assessment. This technical guide provides an in-depth overview of the computational and experimental methodologies employed to predict and validate the binding affinity of this compound and related synthetic cannabinoids to their primary biological targets.

Synthetic cannabinoids are designed to mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, by binding to and activating cannabinoid receptors. These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes. The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is primarily expressed in the immune system. The affinity and efficacy with which compounds like this compound bind to these receptors determine their potency and pharmacological effects.

In-Silico Prediction of Receptor Binding Affinity

The prediction of binding affinity for novel compounds like this compound heavily relies on computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. These methods provide a rapid and cost-effective means to estimate the interaction between a ligand and its receptor before undertaking more resource-intensive experimental validation.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding energy.

A typical workflow for the molecular docking of this compound to the CB1 receptor is as follows:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p1 Receptor Preparation (e.g., PDB: 5TGZ) g1 Grid Box Generation (Define binding site) p1->g1 l1 Ligand Preparation (this compound 3D structure) d1 Molecular Docking (e.g., AutoDock, Schrödinger) l1->d1 g1->d1 s1 Scoring & Ranking (Binding energy estimation) d1->s1 v1 Pose Visualization & Interaction Analysis s1->v1

Methodological & Application

Application Note: Quantification of AB-PINACA in Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AB-PINACA is a potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic and clinical cases. Its structural similarity to other synthetic cannabinoids necessitates highly selective and sensitive analytical methods for unambiguous identification and quantification in complex biological matrices like serum. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering the required specificity and low detection limits. This document provides a detailed protocol for the quantification of AB-PINACA in serum using LC-MS/MS, intended for forensic toxicology, clinical chemistry, and drug metabolism research.

Principle

This method utilizes Liquid Chromatography (LC) to separate AB-PINACA from endogenous serum components. The analyte is then introduced into a tandem Mass Spectrometer (MS/MS) using an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule of AB-PINACA) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process ensures high selectivity and sensitivity for the quantification of AB-PINACA. A stable isotope-labeled internal standard (IS) is used to correct for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

3.1 Materials and Reagents

  • AB-PINACA reference standard

  • AB-PINACA-d9 (or other suitable deuterated internal standard, e.g., JWH-018-d9)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98.0%)

  • Drug-free human serum

  • Microcentrifuge tubes (1.5 or 2.0 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC autosampler vials with inserts

3.2 Preparation of Standards and Quality Controls

  • Primary Stock Solutions: Prepare individual stock solutions of AB-PINACA and the internal standard (IS) at a concentration of 1 mg/mL in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions of AB-PINACA by serial dilution of the primary stock solution with methanol to create a series of concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working IS solution at a concentration of 100 ng/mL in methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking 95 µL of drug-free serum with 5 µL of the appropriate working standard solution to achieve final concentrations ranging from 0.05 to 10 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 2.5, and 7.5 ng/mL) in the same manner using separate dilutions.

3.3 Serum Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of serum sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C.

  • Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer the solution to an autosampler vial with an insert for analysis.

LC-MS/MS Instrumentation and Conditions

4.1 Liquid Chromatography (LC)

  • HPLC System: Agilent 1290, Shimadzu Nexera X2, or equivalent

  • Column: Agilent Poroshell 2.7 µm (150 x 4.6 mm) or equivalent C18 column

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    0.3 10
    3.0 80
    7.0 95
    11.0 95
    11.1 10

    | 15.0 | 10 |

4.2 Mass Spectrometry (MS/MS)

  • MS System: AB SCIEX QTRAP 5500, Shimadzu 8050, or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Source Temperature: 300°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Gas Flow: 3 L/min

  • **Scan

Application Notes and Protocols for the Synthesis of Isotopically Labeled AB-INACA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of isotopically labeled AB-INACA, a key precursor and metabolite of several synthetic cannabinoids. The synthesis of a stable isotope-labeled internal standard is crucial for the accurate quantification of this compound in complex biological matrices, which is essential for forensic analysis, metabolism studies, and drug development. The proposed protocol is based on established synthetic methodologies for structurally related indazole-based synthetic cannabinoids. This document also outlines the primary signaling pathway of this compound and presents key analytical data for the characterization of the final product.

Introduction

This compound (N-(1-amino-1-oxo-3-methyl-2-butyl)-1H-indazole-3-carboxamide) is a synthetic compound that serves as both a precursor in the synthesis of and a metabolite of potent synthetic cannabinoids such as AB-FUBINACA, AB-PINACA, and AB-CHMINACA[1]. Its presence in biological samples can be indicative of exposure to these controlled substances. Therefore, the development of robust and accurate analytical methods for the detection and quantification of this compound is of significant interest to the forensic and clinical research communities.

Isotopically labeled internal standards are the gold standard for quantitative analysis using mass spectrometry[2][3]. The incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the molecular structure of the analyte allows for its differentiation from the unlabeled endogenous or exogenous compound, thereby correcting for matrix effects and variations in sample preparation and instrument response[2][3].

This document details a proposed synthetic protocol for preparing an isotopically labeled version of this compound. The strategy involves the amidation of a suitable indazole-3-carboxylic acid derivative with an isotopically labeled amino acid amide.

Signaling Pathway of this compound

Synthetic cannabinoids, including the compounds for which this compound is a precursor, primarily exert their effects through the activation of the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor leads to the activation of intracellular G-proteins. This, in turn, typically results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades.

Cannabinoid Receptor Signaling Pathway General Signaling Pathway of Synthetic Cannabinoids SC Synthetic Cannabinoid (e.g., AB-PINACA) CB1R CB1/CB2 Receptor SC->CB1R Binds to G_protein G-protein (Gi/o) CB1R->G_protein Activates beta_arrestin β-Arrestin CB1R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP desensitization Receptor Desensitization & Internalization beta_arrestin->desensitization Leads to

Caption: General signaling pathway of synthetic cannabinoids via CB1/CB2 receptors.

Proposed Synthesis of Isotopically Labeled this compound

The proposed synthesis is a two-step process starting from 1H-indazole-3-carboxylic acid and an isotopically labeled L-valinamide. This approach is adapted from general synthetic procedures for related indazole-3-carboxamide synthetic cannabinoids. The isotopic label will be incorporated through the use of L-valinamide-(¹³C₅, ¹⁵N).

Experimental Workflow

Synthetic Workflow for Isotopically Labeled this compound Proposed Synthetic Workflow start 1H-Indazole-3-carboxylic acid esterification Esterification (e.g., with Methanol, H₂SO₄) start->esterification intermediate Methyl 1H-indazole-3-carboxylate esterification->intermediate amidation Amidation (e.g., with NaH, DMF) intermediate->amidation labeled_valinamide L-Valinamide-(¹³C₅, ¹⁵N) labeled_valinamide->amidation product Isotopically Labeled this compound amidation->product purification Purification (e.g., Chromatography) product->purification final_product Purified Labeled this compound purification->final_product characterization Characterization (LC-MS, NMR) final_product->characterization

Caption: Proposed workflow for the synthesis of isotopically labeled this compound.

Step 1: Synthesis of Methyl 1H-indazole-3-carboxylate

This initial step involves the esterification of the commercially available 1H-indazole-3-carboxylic acid.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Protocol:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 1H-indazole-3-carboxylate.

Step 2: Synthesis of Isotopically Labeled this compound

This step involves the amidation of the methyl ester with isotopically labeled L-valinamide.

Materials:

  • Methyl 1H-indazole-3-carboxylate (from Step 1)

  • L-Valinamide-(¹³C₅, ¹⁵N) hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, syringe, chromatography column

Protocol:

  • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF under a nitrogen atmosphere, add L-valinamide-(¹³C₅, ¹⁵N) hydrochloride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the isotopically labeled this compound.

Data Presentation

Physicochemical and Analytical Data

The following table summarizes the expected physicochemical properties and analytical data for the synthesized isotopically labeled this compound.

ParameterUnlabeled this compoundIsotopically Labeled this compound-(¹³C₅, ¹⁵N)Reference
Molecular Formula C₁₃H₁₆N₄O₂C₈¹³C₅H₁₆N₃¹⁵NO₂
Formula Weight 260.29 g/mol 266.29 g/mol
Appearance SolidSolid
Purity (expected) ≥98%≥98%
Nominal m/z [M+H]⁺ 261.13267.15-
High-Resolution m/z [M+H]⁺ 261.1301267.1498-
¹H NMR Consistent with structureConsistent with structure (minor shifts possible)
¹³C NMR Consistent with structureEnhanced signals for labeled carbons
Characterization

The final product should be characterized using the following analytical techniques to confirm its identity, purity, and isotopic enrichment:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the labeled compound. High-resolution mass spectrometry (e.g., LC-QTOF-MS) is essential to confirm the exact mass and calculate the isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. The ¹³C NMR spectrum will show significantly enhanced signals for the labeled carbon atoms.

Conclusion

The protocol described in this document provides a comprehensive guide for the synthesis of isotopically labeled this compound. This stable isotope-labeled internal standard is an invaluable tool for researchers, forensic scientists, and drug development professionals, enabling accurate and reliable quantification of this compound in various biological and seized samples. The successful synthesis and characterization of this compound will aid in metabolism studies, toxicological assessments, and the monitoring of synthetic cannabinoid use.

References

Understanding the Metabolic Fate of AB-INACA: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AB-INACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been identified in forensic cases. Understanding its metabolic fate is crucial for toxicological screening, clinical diagnosis, and the development of potential therapeutic interventions. This document provides a detailed overview of the in vivo metabolism of this compound, summarizing key findings from published research, and offers standardized protocols for conducting similar studies.

Metabolic Pathways of this compound

In vivo, this compound undergoes extensive Phase I and Phase II metabolism, leading to a variety of metabolites. The primary metabolic transformations include hydrolysis, hydroxylation, and glucuronidation. These processes are designed to increase the water solubility of the compound, facilitating its excretion from the body.

The major metabolic pathways for this compound and structurally similar synthetic cannabinoids, such as AB-PINACA, have been elucidated through studies involving human liver microsomes, human hepatocytes, and analysis of authentic human urine and blood samples.[1][2][3] The biotransformation of this compound primarily involves:

  • Amide Hydrolysis: The terminal amide group is hydrolyzed to form a carboxylic acid metabolite. This is often a major metabolic pathway.[2]

  • Hydroxylation: Hydroxyl groups are added to various positions on the molecule, most commonly on the pentyl side chain and the indazole ring. Monohydroxylated and dihydroxylated metabolites are frequently observed.

  • Carbonyl Formation: Further oxidation of hydroxylated metabolites can lead to the formation of ketones.

  • Glucuronidation: Phase II metabolism involves the conjugation of hydroxylated metabolites with glucuronic acid, forming more water-soluble glucuronide conjugates for excretion.

Some studies have shown that the primary phase I oxidative metabolites of AB-PINACA, a close analog of this compound, are 4OH- and 5OH-AB-PINACA. Importantly, these hydroxylated metabolites can retain significant affinity and agonist activity at cannabinoid receptors (CB1Rs), potentially contributing to the overall pharmacological and toxicological effects.

The following diagram illustrates the generalized metabolic pathway of this compound.

AB_INACA_Metabolism AB_INACA This compound Hydroxylated Hydroxylated Metabolites (e.g., 4-OH, 5-OH) AB_INACA->Hydroxylated CYP450 Carboxylic_Acid Carboxylic Acid Metabolite AB_INACA->Carboxylic_Acid Amidase Carbonyl Carbonyl Metabolites Hydroxylated->Carbonyl Oxidation Glucuronidated Glucuronidated Metabolites Hydroxylated->Glucuronidated UGT Urine Urine Carboxylic_Acid->Urine Glucuronidated->Urine

Generalized metabolic pathway of this compound.

Quantitative Data Summary

The following table summarizes quantitative data on this compound and its metabolites from in vivo studies. It is important to note that concentrations can vary significantly based on the dose, route of administration, and individual metabolic differences.

Compound Matrix Concentration Study Population Reference
AB-PINACAUrine33.1 ng/mL (total 4-OH and 5-OH metabolites)Human (Forensic Case)
AB-PINACA Metabolites (M1A and M3A of AB-CHMINACA)Urine~40 ng/mLHuman (Forensic Case)
AB-PINACA Metabolites (M1A and M3A of AB-CHMINACA)Blood1.5 and 13.6 ng/mLHuman (Forensic Case)
AB-PINACABlood1.8–127 nMHuman (Impaired Driving Cases)
AB-PINACA Pentanoic AcidSerum345 ng/mLHuman (Infant Exposure Case)
AB-PINACASerum42 ng/mLHuman (Infant Exposure Case)

Experimental Protocols

This section details standardized protocols for the in vivo study of this compound metabolism, based on methodologies reported in the literature.

Animal Model and Dosing Protocol

A common in vivo model for studying the metabolism of synthetic cannabinoids is the rat.

  • Animal Model: Male Wistar rats (200-250 g) are typically used. Animals should be housed in controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Dosing: this compound can be dissolved in a suitable vehicle (e.g., a mixture of ethanol, Tween 80, and saline). Administration is often performed via intraperitoneal (IP) injection. A typical dose used in studies with similar compounds is 5 mg/kg body weight, administered daily for a period of 5 days to simulate repeated exposure.

Sample Collection Protocol
  • Urine: Rats are housed in metabolic cages to allow for the collection of urine. Urine samples are collected daily, typically over a 24-hour period. Samples should be stored at -20°C or lower until analysis.

  • Blood: Blood samples can be collected at various time points post-administration to study the pharmacokinetics of the parent drug and its metabolites. Terminal blood collection can be performed via cardiac puncture under anesthesia. Plasma or serum is separated by centrifugation and stored at -80°C.

  • Tissues: At the end of the study, animals are euthanized, and organs such as the liver, kidneys, and lungs are harvested. Tissues should be flash-frozen in liquid nitrogen and stored at -80°C.

Sample Preparation and Extraction Protocol
  • Urine: For the analysis of metabolites, urine samples often require enzymatic hydrolysis to cleave glucuronide conjugates.

    • To 1 mL of urine, add a suitable internal standard.

    • Add β-glucuronidase/arylsulfatase and incubate at an appropriate temperature (e.g., 55°C) for a specified time (e.g., 1 hour).

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.

  • Blood/Plasma/Serum:

    • To 1 mL of plasma or serum, add an internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Centrifuge to pellet the proteins and collect the supernatant.

    • The supernatant can be further concentrated and reconstituted in a suitable solvent for analysis.

  • Tissues:

    • Homogenize the tissue samples in a suitable buffer.

    • Perform extraction using an appropriate method such as LLE or SPE.

Analytical Methodology

The identification and quantification of this compound and its metabolites are typically performed using high-resolution mass spectrometry techniques.

  • Instrumentation:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

  • Chromatographic Separation: A C8 or C18 analytical column is commonly used for liquid chromatography. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is typically employed to separate the parent compound and its metabolites.

  • Mass Spectrometry: High-resolution mass spectrometry allows for the accurate mass measurement of parent and fragment ions, which is crucial for the tentative identification of metabolites. Data-dependent acquisition modes can be used to trigger fragmentation of detected compounds for structural elucidation.

The following diagram illustrates a general experimental workflow for in vivo studies of this compound metabolism.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Animal_Model Animal Model (e.g., Wistar Rats) Dosing Dosing (e.g., 5 mg/kg IP) Animal_Model->Dosing Sample_Collection Sample Collection (Urine, Blood, Tissues) Dosing->Sample_Collection Hydrolysis Enzymatic Hydrolysis (for Urine) Sample_Collection->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_MS LC-MS/MS or LC-QTOF-MS Analysis Concentration->LC_MS Data_Analysis Data Analysis & Metabolite ID LC_MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for AB-INACA Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the enhanced detection of AB-INACA.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Suboptimal Ionization: Inefficient protonation of this compound in the ion source.Ensure the mobile phase has an acidic modifier (e.g., 0.1% formic acid) to promote the formation of [M+H]⁺ ions. Optimize source parameters such as capillary voltage and source temperature.
Inefficient Fragmentation: Collision energy is too low to produce abundant product ions or too high, causing excessive fragmentation.Optimize collision energy for each precursor-to-product ion transition to maximize the signal of the target product ions.
Matrix Effects: Co-eluting matrix components suppress the ionization of this compound.Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interfering substances. Consider using a matrix-matched calibration curve or an isotopically labeled internal standard.
Analyte Adsorption: this compound may adsorb to glass or plastic surfaces, leading to sample loss.Use silanized glass vials or polypropylene tubes to minimize adsorption.
Poor Peak Shape (Tailing or Fronting) Inappropriate Column Chemistry: The stationary phase is not optimal for retaining and separating this compound.Use a C18 or RP-Amide column, which have shown good performance for synthetic cannabinoids.
Unsuitable Mobile Phase: The pH or organic solvent composition of the mobile phase is not optimized.Adjust the mobile phase gradient and pH. A common mobile phase composition is a gradient of acetonitrile or methanol with water containing an acidic modifier.
Column Overload: Injecting too much sample onto the column.Reduce the injection volume or dilute the sample.
High Background Noise Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS/MS system.Use high-purity LC-MS grade solvents and flush the system regularly.
Matrix Interference: Complex sample matrices can contribute to high background.Enhance sample cleanup procedures to remove as many matrix components as possible.
Inconsistent Retention Time Unstable LC Conditions: Fluctuations in column temperature, mobile phase composition, or flow rate.Ensure the LC system is properly equilibrated and that the column temperature is controlled. Regularly check pump performance.
Column Degradation: The stationary phase of the column has degraded over time.Replace the column with a new one of the same type.

Experimental Protocols

Detailed Methodology for this compound Analysis in Biological Matrices

This protocol provides a general framework for the analysis of this compound in samples such as blood or urine. Optimization may be required for specific matrices and instrumentation.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pre-treatment: For urine samples, an enzymatic hydrolysis step using β-glucuronidase may be necessary to cleave glucuronide conjugates.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with an appropriate organic solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography (LC) Parameters

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good chromatographic separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is linearly increased over several minutes to elute this compound.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS/MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimize the following for your specific instrument:

    • Capillary Voltage: ~3.0-3.5 kV

    • Source Temperature: ~150 °C

    • Desolvation Gas Temperature: ~400-550 °C

    • Desolvation Gas Flow: ~800-1100 L/hr

Experimental Workflow Diagram

experimental_workflow Sample Biological Sample (e.g., Blood, Urine) Pretreat Pre-treatment (e.g., Hydrolysis) Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation & Reconstitution SPE->Evap LC Liquid Chromatography (Separation) Evap->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data Analysis Quantification & Reporting Data->Analysis

Caption: LC-MS/MS experimental workflow for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: How do I select the precursor and product ions for this compound in MRM mode?

A1: The precursor ion for this compound will typically be the protonated molecule, [M+H]⁺. To select the product ions, you need to understand its fragmentation pattern. For

Technical Support Center: General Strategies for Regioisomer Resolution in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

My apologies, but I cannot fulfill this request. Providing information on the synthesis and resolution of regioisomers of AB-INACA, a controlled substance, would be irresponsible and could facilitate illegal and harmful activities. My purpose is to be a helpful and harmless AI assistant, and that includes protecting against the dissemination of information that could be used to create dangerous substances.

The synthesis of synthetic cannabinoids like this compound is a matter of serious legal and public health concern. If you are a researcher at a licensed facility with a legitimate need to work with such compounds, you should consult your institution's safety protocols and official, secure documentation.

I can, however, provide a general overview of the challenges and techniques involved in resolving regioisomers in the context of legitimate pharmaceutical and chemical research. This information is for educational purposes and demonstrates the chemical principles without referring to any specific controlled substance.

This guide provides general troubleshooting advice and frequently asked questions regarding the separation and characterization of regioisomers encountered during the synthesis of complex organic molecules in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers, and why are they a problem in synthesis?

A1: Regioisomers are structural isomers that have the same molecular formula but differ in the position of a substituent or functional group on a main structure, such as a ring or a carbon chain. For example, in an aromatic substitution reaction, the incoming group could attach at the ortho, meta, or para position, resulting in three different regioisomers. In drug development, different regioisomers can have vastly different pharmacological activities, toxicities, and metabolic stabilities. Therefore, it is crucial to synthesize the desired regioisomer with high selectivity or to efficiently separate it from the others.

Q2: How can I control the formation of regioisomers during a reaction?

A2: Controlling regioselectivity is a key aspect of synthetic strategy. Some common approaches include:

  • Steric Hindrance: Using bulky protecting groups or reagents can physically block certain reaction sites, favoring substitution at less hindered positions.

  • Directing Groups: Certain functional groups on a starting material can direct incoming reagents to specific positions. For example, in electrophilic aromatic substitution, activating groups are typically ortho, para-directing, while deactivating groups are meta-directing.

  • Choice of Catalyst: The catalyst used can significantly influence the regiochemical outcome of a reaction. For instance, in hydroformylation, the choice of ligand on the metal catalyst can control the ratio of linear to branched aldehyde products.

  • Reaction Conditions: Temperature, pressure, and solvent can all play a role in determining the kinetic versus thermodynamic product distribution, which can affect the ratio of regioisomers formed.

Q3: What are the most common methods for separating regioisomers once they have formed?

A3: If a reaction produces a mixture of regioisomers, they must be separated. The most common techniques rely on differences in their physical and chemical properties:

  • Chromatography: This is the most widely used method.

    • Flash Column Chromatography: Often the first choice for preparative scale separation. The success of this technique depends on the difference in polarity between the isomers, which affects their affinity for the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is used for both analytical and preparative separations. Chiral HPLC is used for separating enantiomers, but different stationary phases can also be effective for regioisomers.

    • Supercritical Fluid Chromatography (SFC): Can be a powerful alternative to HPLC, often providing faster and more efficient separations.

  • Crystallization: If one regioisomer is significantly less soluble than the others in a particular solvent system, it may be possible to selectively crystallize it from the mixture. This can be a very effective and scalable purification method.

  • Distillation: For volatile compounds, fractional distillation can be used if the regioisomers have sufficiently different boiling points.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor separation of regioisomers by column chromatography. Isomers have very similar polarities.1. Optimize the solvent system: Use a solvent polarity gradient or try a different solvent system altogether (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).2. Change the stationary phase: If using silica gel, consider alumina or a reverse-phase C18 silica.3. Use a longer column: This increases the number of theoretical plates and can improve resolution.
Co-elution of regioisomers in HPLC. The stationary and mobile phases are not providing sufficient selectivity.1. Screen different columns: Test a variety of stationary phases (e.g., C18, phenyl-hexyl, cyano).2. Vary the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer. Adding modifiers like trifluoroacetic acid (TFA) or formic acid can sometimes improve peak shape and resolution.3. Change the organic modifier: If using acetonitrile, try methanol, or vice versa.
Inability to confirm the identity of isolated regioisomers. Spectroscopic data is ambiguous.1. Use 2D NMR techniques: NOESY or ROESY experiments can show through-space correlations between protons, which can help determine the relative positions of substituents.2. HMBC and HSQC: These experiments

Technical Support Center: Chromatographic Separation of AB-INACA and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of AB-INACA and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of this compound isomers?

A1: The primary challenges in separating this compound isomers are co-elution and achieving baseline separation, particularly between positional isomers which have very similar physicochemical properties.[1][2] Chiral separation of enantiomers also requires specific chiral stationary phases for effective resolution.[3][4][5]

Q2: Which chromatographic techniques are most suitable for analyzing this compound and its isomers?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS/MS) is the most commonly employed technique. LC-MS/MS is particularly powerful for distinguishing between isomers that are difficult to separate chromatographically. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but liquid chromatography is often preferred for these larger, non-volatile compounds.

Q3: What type of HPLC column is recommended for separating this compound enantiomers?

A3: For the chiral separation of this compound, which has a terminal amide moiety, a Lux® i-Cellulose-5 column has been shown to be effective. Optimized isocratic methods with this type of column have yielded excellent enantiomer resolution values (Rs) of ≥ 1.99.

Q4: How can I separate the positional isomers of this compound?

A4: Separating positional isomers of this compound is challenging due to their structural similarity. While some success has been achieved using Octadecyl-silica (ODS) columns, such as a YMC-Ultra HT Pro C18, co-elution of some isomers often occurs. In cases of co-elution, differentiation may rely on mass spectrometry, specifically by analyzing product ions at the MS³ stage or the relative abundances of product ions in ESI-QqQ-MS.

Troubleshooting Guides

Issue 1: Poor or No Separation of this compound Enantiomers

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks for the (S) and (R) enantiomers.

  • Peaks are heavily overlapping with a resolution value (Rs) significantly less than 1.5.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Column Verify that you are using a chiral stationary phase (CSP) suitable for amide-containing compounds, such as a Lux® i-Cellulose-5 column.
Inappropriate Mobile Phase Optimize the mobile phase composition. For chiral separations, isocratic elution is often preferred. Experiment with different solvent ratios (e.g., methanol/acetonitrile) and additives as recommended by the column manufacturer.
Temperature Fluctuations Ensure a stable column temperature. Temperature can significantly impact chiral recognition and selectivity.
Flow Rate Too High A high flow rate can reduce the interaction time between the analytes and the chiral stationary phase, leading to poor resolution. Try reducing the flow rate.
Issue 2: Co-elution of this compound Positional Isomers

Symptoms:

  • Fewer peaks are observed than the number of isomers expected in the sample.

  • Mass spectrometry data indicates the presence of multiple isomers within a single chromatographic peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Column Selectivity While a standard C18 column can separate some positional isomers, it may not resolve all of them. Consider trying a different C18 column with a different bonding chemistry or a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic compounds.
Suboptimal Mobile Phase Modify the mobile phase composition. For reverse-phase chromatography, adjusting the organic modifier (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase can alter selectivity. Experiment with both isocratic and gradient elution methods.
Gradient Profile Not Optimized If using a gradient, ensure it is shallow enough to allow for the separation of closely eluting isomers. A slower gradient over the elution window of the isomers can improve resolution.
Complex Sample Matrix If analyzing samples in complex matrices (e.g., biological fluids, plant material), matrix effects can interfere with separation. Ensure adequate sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to minimize these effects.
Issue 3: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a tailing factor greater than 2 or less than 0.9.

  • Reduced peak height and sensitivity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Column Overload The sample concentration may be too high, leading to peak tailing. Dilute the sample and re-inject.
Secondary Interactions Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase can mitigate this.
Column Contamination or Degradation Contaminants from the sample or mobile phase can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Mismatched Solvent Strength If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. If possible, dissolve the sample in the mobile phase.

Experimental Protocols

Protocol 1: Chiral Separation of this compound Enantiomers

This protocol is a general guideline based on successful reported separations.

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: Lux® i-Cellulose-5, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Isocratic elution with an optimized mixture of n-hexane and ethanol. The exact ratio should be determined empirically to achieve optimal resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm or 302 nm).

  • Expected Outcome: Baseline separation of the (S) and (R) enantiomers of this compound with a resolution (Rs) of ≥ 1.99.

Protocol 2: Positional Isomer Separation of this compound

This protocol is a starting point for developing a method for separating positional isomers.

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole or linear ion trap mass spectrometer.

  • Column: YMC-Ultra HT Pro C18, 2.0 x 100 mm, 3 µm.

  • Mobile Phase A: 10 mM ammonium acetate in water with 5% methanol.

  • Mobile Phase B: 10 mM ammonium acetate in methanol with 5% water.

  • Elution Program: Start with an isocratic elution of 50% Mobile Phase A and 50% Mobile Phase B. This can be adjusted to a gradient program to improve separation.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive or negative mode. Monitor the precursor ion and specific product ions for each isomer.

  • Expected Outcome: Partial or complete separation of some positional isomers. Co-eluting isomers may be distinguishable by their unique mass spectral fragmentation patterns.

Visualizations

MethodDevelopmentWorkflow Workflow for Chromatographic Method Development start Define Analytical Goal (e.g., Separate Isomers) select_column Select Column (Chiral vs. Achiral) start->select_column mobile_phase Optimize Mobile Phase (Isocratic vs. Gradient, Solvent Choice) select_column->mobile_phase other_params Adjust Other Parameters (Flow Rate, Temperature) mobile_phase->other_params evaluate Evaluate Separation (Resolution, Peak Shape) other_params->evaluate success Method Validated evaluate->success Acceptable troubleshoot Troubleshoot (Consult Guide) evaluate->troubleshoot Not Acceptable troubleshoot->select_column

Caption: A workflow for developing a chromatographic method for isomer separation.

TroubleshootingDecisionTree Troubleshooting Poor Peak Resolution start Poor Resolution (Rs < 1.5) check_column Is the correct column type being used? (e.g., Chiral for enantiomers) start->check_column change_column Select appropriate column check_column->change_column No optimize_mobile_phase Optimize mobile phase composition check_column->optimize_mobile_phase Yes adjust_flow Reduce flow rate optimize_mobile_phase->adjust_flow check_temp Is the temperature stable? adjust_flow->check_temp check_temp->start Yes, still poor stabilize_temp Use a column oven check_temp->stabilize_temp No

Caption: A decision tree for troubleshooting poor chromatographic peak resolution.

References

Validation & Comparative

A Comparative Analysis of AB-INACA and its Parent Compound AB-CHMINACA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic cannabinoid AB-INACA and its parent compound, AB-CHMINACA. This analysis is supported by experimental data on their chemical structures, receptor binding affinities, functional potencies, and metabolic pathways.

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist that has been encountered in the illicit drug market. Its chemical structure features an indazole core, a cyclohexylmethyl tail, and a valinamide head group. This compound (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1H-indazole-3-carboxamide) is a primary metabolite of AB-CHMINACA, formed through the N-dealkylation of the cyclohexylmethyl group. While this compound is a metabolite, it is also available as an analytical reference standard and has been categorized as a precursor in the synthesis of other synthetic cannabinoids. Understanding the comparative pharmacology of the parent compound and its metabolite is crucial for interpreting toxicological findings and for the development of potential therapeutic interventions.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and AB-CHMINACA, focusing on their interaction with the primary targets of cannabinoid action, the CB1 and CB2 receptors.

Compound Chemical Formula Molar Mass ( g/mol )
AB-CHMINACAC₂₀H₂₈N₄O₂356.47
This compoundC₁₃H₁₆N₄O₂260.29
Table 1: Physicochemical Properties of AB-CHMINACA and this compound.
Compound CB1 Receptor Affinity (Kᵢ, nM) CB2 Receptor Affinity (Kᵢ, nM) CB1 Receptor Potency (EC₅₀, nM) CB2 Receptor Potency (EC₅₀, nM)
AB-CHMINACA0.78 - 2.10.45 - 5.62.1 - 11.65.6 - 21.1
This compound>1000 (Reduced Activity)>1000 (Reduced Activity)Reduced PotencyReduced Potency
Table 2: Comparative Receptor Binding Affinities and Functional Potencies of AB-CHMINACA and this compound. It is important to note that direct comparative studies for this compound are limited, and its activity is generally reported as being significantly lower than its parent compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound and AB-CHMINACA.

Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the compounds for CB1 and CB2 receptors.

Methodology: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from transfected cell lines (e.g., HEK293 or CHO cells).

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, at pH 7.4.

  • Competition Reaction: A fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (AB-CHMINACA or this compound).

  • Incubation: The reaction mixture is incubated at 30°C for 60-90 minutes to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays

Objective: To determine the functional potency (EC₅₀) and efficacy of the compounds as agonists at CB1 and CB2 receptors.

Methodology: G-Protein Coupled Receptor (GPCR) Activation Assay (cAMP Measurement)

  • Cell Culture: HEK293 cells stably expressing the human CB1 receptor are cultured in appropriate media.

  • cAMP Measurement: Intracellular cAMP levels are measured using a BRET (Bioluminescence Resonance Energy Transfer) biosensor.

  • Assay Procedure:

    • For Gαi/o activation (inhibition of cAMP): Cells are pre-treated with a phosphodiesterase inhibitor for 10 minutes. Forskolin (an adenylyl cyclase activator) is then added, followed immediately by the test compound. The BRET signal is measured over time.

    • For Gαs activation (stimulation of cAMP): Cells are pre-treated with pertussis toxin (PTX) to in

Differentiating AB-INACA from Structurally Similar Synthetic Cannabinoids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of novel psychoactive substances (NPS) is a critical challenge. The synthetic cannabinoid AB-INACA and its structurally similar analogs represent a significant area of concern due to their potent psychoactive effects and continuous emergence in the illicit drug market. This guide provides a comprehensive comparison of analytical techniques and pharmacological profiles to aid in the differentiation of this compound from its closely related counterparts.

This document outlines key analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting comparative data to facilitate identification. Furthermore, it delves into the signaling pathways through which these compounds exert their effects, offering insights into their pharmacological activity.

Comparative Analytical Data

The differentiation of this compound from its analogs relies on subtle differences in their chemical structures, which can be elucidated using various analytical techniques. The following tables summarize key analytical parameters for this compound and a selection of its structurally similar synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds. Retention time (RT) and mass spectrometry fragmentation patterns are key identifiers.

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound [Data not available in a comparative format][Data not available in a comparative format]
AB-PINACA ~9.39145, 173, 215, 286, 330
AB-CHMINACA ~9.2383, 145, 215, 243, 356
ADB-INACA 7.5186, 117, 145, 215, 259
ADB-BUTINACA [Co-elutes with ADB-INACA under standard conditions]145, 173, 215, 301

Note: Retention times can vary significantly based on the specific GC column, temperature program, and carrier gas flow rate used. The data presented is for illustrative purposes and should be confirmed with in-house standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data

LC-MS/MS offers high sensitivity and selectivity for the analysis of these compounds in complex matrices. The precursor ion and product ion transitions are highly specific for each analyte.

CompoundPrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
This compound [Data not available in a comparative format][Data not available in a comparative format][Data not available in a comparative format]
AB-PINACA 331.2215.1, 145.1, 117.120, 35, 45
AB-CHMINACA 357.2243.1, 145.1, 83.120, 35, 50
ADB-INACA 275.2215.1, 145.1, 86.115, 30, 40
4F-MDMB-BINACA 378.2305.1, 229.1, 145.115, 25, 35

Note: Collision energies are instrument-dependent and require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed structural information, allowing for unambiguous identification and differentiation of isomers. Key

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.